Abediterol
Overview
Description
Abediterol (INN; development codes AZD-0548 and LAS 100977) is a once-daily experimental drug candidate for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It has never been marketed . It is a potent and selective β2-adrenoceptor agonist .
Synthesis Analysis
The development of a continuous-flow sequence for the synthesis of Abediterol has been reported . The sequence comprises of a phase-transfer-catalyzed liquid/liquid O-alkylation, a rhodium-catalyzed hydroformylation, and a ruthenium-catalyzed reductive amination . The overview focuses on the stereoselectivity in pharmacodynamics and pharmacokinetics of β2-agonists and summarizes the stereoselective analytical methods for the enantioseparation of racemic beta-agonists .Molecular Structure Analysis
Abediterol has a molecular formula of C25H30F2N2O4 . Its average mass is 460.513 Da and its monoisotopic mass is 460.217377 Da .Chemical Reactions Analysis
Abediterol acts as a dual β2 adrenergic agonist . It is a full agonist at the human β2-adrenoceptor . The main metabolic route identified in vitro is CYP450, with the CYP3A4 isoform mediating 99% of the overall oxidative metabolism .Physical And Chemical Properties Analysis
Abediterol has a molecular formula of C25H30F2N2O4 . Its average mass is 460.513 Da and its monoisotopic mass is 460.217377 Da . Abediterol exhibits relatively high plasma protein binding of 87.1% in humans .Scientific Research Applications
Pharmacological Characterization
Abediterol is a novel, potent, long-acting inhaled β2-adrenoceptor agonist developed for asthma and chronic obstructive pulmonary disease (COPD) treatment. It exhibits subnanomolar affinity for the human β2-adrenoceptor and demonstrates functional selectivity over β1-adrenoceptors, outperforming drugs like formoterol and indacaterol. Abediterol's fast onset of action in isolated human bronchi and extended duration of action, similar to indacaterol, positions it as a potential once-daily dosing candidate with a favorable cardiovascular safety profile (Aparici et al., 2012).
Clinical Efficacy in Asthma Treatment
A Phase II study assessed the efficacy, safety, and tolerability of abediterol in patients with stable, persistent asthma over seven days. Abediterol doses (2.5, 5, and 10 µg) showed significant improvements in pulmonary function compared to placebo, indicating its potential as an effective treatment for asthma with a good safety profile (Beier et al., 2017).
Preclinical and Pharmacokinetic Profiles
Abediterol demonstrated high potency, selectivity, and duration of action in preclinical studies, suggesting potent bronchodilation and a sustained action suitable for once-daily dosing. Its reduced potential for class-related cardiac side effects compared to other LABAs like indacaterol, olodaterol, and vilanterol makes it a promising candidate for asthma and COPD treatment (Aparici et al., 2016).
First-in-Human Study
A first-in-human study revealed that abediterol exhibits a potent, rapid, and sustained bronchodilatory effect in healthy male subjects, with lower doses under investigation for asthma and COPD patients. This supports its potential for effective bronchodilation with minimal adverse effects (Timmer et al., 2014).
COPD Treatment
A Phase IIa study in COPD patients showed that all doses of abediterol provided clinically and statistically significant, dose-dependent improvements in bronchodilation compared to placebo, with significant improvements over indacaterol. Abediterol's safety and tolerability were confirmed in this patient group (Beier et al., 2016).
Alternative Synthesis Method
A study proposed an alternative synthesis method for abediterol's lipophilic tail portion using hydroformylation, addressing issues in the original synthesis route, demonstrating increased control and providing high-quality material (Munday et al., 2019).
Safety And Hazards
Adverse effects related to primary pharmacology have been observed at all Abediterol dose levels, but most notably at doses of >10μg . The clinical studies conducted to date have also demonstrated dose-dependent increases in heart rate and QTcF at doses ≥5μg, and changes in levels of serum glucose and potassium at doses of ≥25μg .
properties
IUPAC Name |
5-[(1R)-2-[6-(2,2-difluoro-2-phenylethoxy)hexylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F2N2O4/c26-25(27,18-8-4-3-5-9-18)17-33-15-7-2-1-6-14-28-16-22(31)19-10-12-21(30)24-20(19)11-13-23(32)29-24/h3-5,8-13,22,28,30-31H,1-2,6-7,14-17H2,(H,29,32)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYAXIFVXBKRPK-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238605 | |
Record name | Abediterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Abediterol | |
CAS RN |
915133-65-2 | |
Record name | Abediterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915133-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abediterol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915133652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abediterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12100 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Abediterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABEDITEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXA167CM6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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